3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound with a unique structure that combines an isoxazole ring and a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been studied extensively for their biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to various biological effects .
Biochemical Pathways
Related compounds have been shown to affect various biological applications .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are structurally similar to this compound, have significant biological applications .
Cellular Effects
Some compounds with similar structures have shown inhibitory activity against certain cell lines , suggesting that this compound may also interact with cells in a significant way.
Molecular Mechanism
Related compounds have been found to cause cell growth arrest at the G0-G1 stage , suggesting that this compound may also interact with the cell cycle machinery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine typically involves the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides with triethyl orthoformate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in various chemical analyses and research studies.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an isoxazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-4-pyrrolidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-8-9(14-4-2-3-5-14)11-6-12-10(8)15-13-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPUPBORSZCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.